1-(2-aminopropan-2-yl)cyclobutan-1-ol
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Overview
Description
1-(2-aminopropan-2-yl)cyclobutan-1-ol is an organic compound with the molecular formula C7H15NO and a molecular weight of 129.2001 g/mol This compound is characterized by a cyclobutane ring substituted with an aminopropyl group and a hydroxyl group
Preparation Methods
The synthesis of 1-(2-aminopropan-2-yl)cyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with isopropylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of solvents, to maximize yield and purity.
Chemical Reactions Analysis
1-(2-aminopropan-2-yl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-aminopropan-2-yl)cyclobutan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(2-aminopropan-2-yl)cyclobutan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
1-(2-aminopropan-2-yl)cyclobutan-1-ol can be compared with other similar compounds, such as:
1-aminopropan-2-ol: A simpler amino alcohol with a similar structure but lacking the cyclobutane ring.
Cyclobutanol: A compound with a cyclobutane ring and a hydroxyl group but without the aminopropyl substitution.
Isopropylamine: An amine with a similar aminopropyl group but without the cyclobutane ring.
The uniqueness of this compound lies in its combination of a cyclobutane ring with both amino and hydroxyl functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(2-aminopropan-2-yl)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(2,8)7(9)4-3-5-7/h9H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOJKPCMMDVAMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1(CCC1)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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